molecular formula C15H15N3O2S B6582690 N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-methylbenzene-1-sulfonamide CAS No. 868972-21-8

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-methylbenzene-1-sulfonamide

Cat. No. B6582690
CAS RN: 868972-21-8
M. Wt: 301.4 g/mol
InChI Key: SWEXFVWODXXIDZ-UHFFFAOYSA-N
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Description

“N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-methylbenzene-1-sulfonamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines, including “this compound”, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Scientific Research Applications

N-Methyl-3-methylbenzene-1-sulfonamide has been used in various scientific research applications. It has been used in the synthesis of new compounds, such as N-Methyl-3-methylbenzene-1-sulfonamide-2-carboxylic acid. It has also been used in the study of biochemical and physiological effects, such as the effects of N-Methyl-3-methylbenzene-1-sulfonamide on the human body. Additionally, it has been used in the exploration of new pharmaceuticals, such as the development of new drugs for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-Methyl-3-methylbenzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. One limitation is that it is not water-soluble, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions.

Future Directions

N-Methyl-3-methylbenzene-1-sulfonamide has a wide range of potential future applications. It could be used in the development of new drugs for the treatment of cancer, as well as for the treatment of other diseases. Additionally, it could be used in the exploration of new pharmaceuticals and the synthesis of new compounds. It could also be used in the study of biochemical and physiological effects, as well as in the development of novel methods for the synthesis of compounds. Finally, it could be used in the exploration of new methods for the synthesis of compounds and the exploration of new methods for the study of biochemical and physiological effects.

Synthesis Methods

N-Methyl-3-methylbenzene-1-sulfonamide can be synthesized by a variety of methods. One common method is the reaction of 3-methylbenzaldehyde with chloroacetamide and sodium hydroxide. This reaction results in the formation of N-Methyl-3-methylbenzene-1-sulfonamide, which can then be isolated and purified for use in laboratory experiments. Other methods for the synthesis of N-Methyl-3-methylbenzene-1-sulfonamide include the reaction of 3-methylbenzaldehyde with sulfonyl chloride, the reaction of 3-methylbenzaldehyde with sulfonamide, and the reaction of 3-methylbenzaldehyde with sulfonyl hydrazide.

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-12-5-4-6-14(9-12)21(19,20)16-10-13-11-18-8-3-2-7-15(18)17-13/h2-9,11,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEXFVWODXXIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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